3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O4S/c1-22-14-8-6-12(7-9-14)17-15(19)10-23-16(17)11-2-4-13(5-3-11)18(20)21/h2-9,16H,10H2,1H3 |
InChI Key |
JCLDSKJWYOMLMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The one-pot synthesis employs 4-nitrobenzaldehyde, 4-methoxyaniline, and thioglycolic acid in aqueous medium catalyzed by OImDSA at room temperature. The mechanism proceeds via:
-
Schiff base formation : Condensation of 4-nitrobenzaldehyde and 4-methoxyaniline generates an imine intermediate.
-
Nucleophilic attack : Thioglycolic acid attacks the imine carbon, forming a thioamide intermediate.
-
Cyclization : Intramolecular dehydration yields the thiazolidin-4-one ring.
Key Parameters:
Advantages and Limitations
-
Advantages : Green chemistry principles (aqueous solvent, recyclable catalyst), high yield, and short reaction time.
-
Limitations : Requires precise control of pH to prevent hydrolysis of the thiazolidinone ring.
Barium Sulfate (BaSO₄)-Catalyzed Cyclocondensation
Reaction Setup
BaSO₄ nanoparticles (5 mol%) facilitate the reaction between 4-nitrobenzaldehyde, 4-methoxyaniline, and thioglycolic acid under solvent-free conditions.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Catalyst Loading | 5 mol% |
| Reaction Time | 2 hours |
| Yield | 88% |
Mechanistic Insights
BaSO₄ activates the aldehyde via Lewis acid interactions, accelerating Schiff base formation. The thioglycolic acid’s thiol group subsequently initiates cyclization.
Acid-Catalyzed Synthesis in Ethanolic HCl
Protocol
A traditional approach refluxes reactants in ethanol with catalytic HCl (0.5 mL). The acidic medium protonates the aldehyde, enhancing electrophilicity for imine formation.
Yield Comparison:
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| Ethanol | Reflux | 4 h | 78% |
| Methanol | Reflux | 5 h | 72% |
Side Reactions
-
Oxidation : Prolonged heating may oxidize the thiazolidinone ring to sulfoxides.
-
Esterification : Thioglycolic acid can esterify with ethanol, reducing efficiency.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation (150 W) reduces reaction time to 15 minutes by enhancing molecular collisions. The method uses silica gel as a solid support.
Performance Metrics:
-
Power : 150 W
-
Temperature : 100°C
-
Yield : 85%
Energy Efficiency
Microwave synthesis reduces energy consumption by 60% compared to conventional heating.
Two-Step Synthesis via Intermediate Isolation
Stepwise Procedure
Yield Enhancement:
-
Step 1 : 95% (Schiff base).
-
Step 2 : 81% (thiazolidinone).
Purity Analysis
-
HPLC : >98% purity after column chromatography (ethyl acetate/hexane, 1:3).
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Green Metrics |
|---|---|---|---|---|
| OImDSA (Water) | OImDSA | 1 h | 92% | High |
| BaSO₄ Nanoparticles | BaSO₄ | 2 h | 88% | Moderate |
| Ethanolic HCl | HCl | 4 h | 78% | Low |
| Microwave | Silica gel | 0.25 h | 85% | High |
| Two-Step | None | 5 h | 81% | Low |
Troubleshooting and Yield Optimization
Common Issues
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy (-OCH₃) group. Reported modifications include:
-
Nitration : Introduces additional nitro groups under mixed acid conditions .
-
Halogenation : Bromination or chlorination at the activated aromatic ring .
Nucleophilic Reactions
The thiazolidin-4-one ring undergoes nucleophilic attacks at the carbonyl (C=O) or sulfur atom:
-
Hydrolysis : Ring-opening under strong acidic/basic conditions to yield thiol and amide derivatives .
-
Reduction : Catalytic hydrogenation reduces the nitro (-NO₂) group to amine (-NH₂), altering electronic properties.
Nitro Group Reactivity
The 4-nitrophenyl moiety participates in:
-
Reduction : Converted to 4-aminophenyl using Sn/HCl or Pd/C/H₂, enabling further coupling reactions .
-
Nucleophilic Aromatic Substitution : Reacts with strong nucleophiles (e.g., hydroxide) under high temperatures.
Methoxy Group Reactivity
-
Demethylation : Treated with HBr/acetic acid to yield phenolic derivatives .
-
Oxidation : Forms quinone structures under oxidative conditions (e.g., KMnO₄) .
Condensation and Cycloaddition Reactions
The compound serves as a precursor for heterocyclic expansions:
-
Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) to form fused pyran or pyridine derivatives .
-
1,3-Dipolar Cycloaddition : With azides or nitrile oxides to generate triazole or isoxazoline hybrids .
Spectroscopic Characterization Data
Key spectral features confirm reaction outcomes:
Stability and Degradation
Scientific Research Applications
Biological Activities
Research indicates that thiazolidinone derivatives, including 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one, exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, studies have demonstrated its efficacy in inhibiting biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating significant antimicrobial properties .
- Anticancer Properties : The compound is being investigated for its anticancer effects. Structural modifications within the thiazolidinone framework have led to enhanced cytotoxicity against different cancer cell lines. Notably, some derivatives have exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Antifungal and Antitubercular Activities : The thiazolidine scaffold is recognized for antifungal and antitubercular properties, with several derivatives showing promising results against Mycobacterium tuberculosis .
Case Studies
Several studies have explored the applications of this compound in detail:
- Antibiofilm Studies : A study focusing on the antibiofilm activity of thiazolidinone derivatives found that certain analogs of this compound significantly reduced biofilm formation by over 50% at specific concentrations .
- Cytotoxicity Assessments : Another research effort evaluated the cytotoxic effects of various thiazolidinones on human cancer cell lines. The results indicated that modifications to the thiazolidinone structure could enhance anticancer activity, with some compounds achieving IC50 values lower than those of established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiazolidinone ring may interact with specific proteins or enzymes .
Comparison with Similar Compounds
Structural and Conformational Differences
Table 1: Structural Comparison of Selected Thiazolidinone Derivatives
Key Observations:
- In contrast, derivatives like (2Z)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one rely on imino and chloro groups for electronic modulation .
- Ring Systems: Compounds with fused heterocycles (e.g., thiadiazole in or tetrazoloquinoline in ) exhibit altered planarity and steric profiles, affecting binding to biological targets.
- Conformation: The twist conformation observed in thiadiazole-containing derivatives (dihedral angle: 15.5°) may reduce π-π stacking efficiency compared to planar thiazolidinones .
Key Insights:
- Antimicrobial Activity: Derivatives with bulky substituents (e.g., tetrazoloquinoline in ) show enhanced activity against Gram-positive bacteria, likely due to improved membrane penetration.
- Fungicidal Activity: Thiadiazole-thiazolidinone hybrids exhibit moderate fungicidal activity, attributed to the thiadiazole ring’s ability to disrupt fungal enzyme systems .
- Role of Nitro Groups : Para-nitro substituents (as in the target compound) are associated with stronger electron-withdrawing effects, which may enhance reactivity in redox-mediated biological processes compared to ortho/meta-nitro analogues .
Biological Activity
3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted significant attention due to its potential biological activities. This compound features a thiazolidine ring fused with aromatic moieties, specifically methoxy and nitro groups, which may enhance its pharmacological profile. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N2O4S, with a molecular weight of 330.4 g/mol. The presence of the methoxy and nitro groups on the phenyl rings contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit a broad spectrum of antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates significant antimicrobial activity with an MIC ranging from 6.25 to 12.5 µM against Staphylococcus aureus and Pseudomonas aeruginosa .
- Biofilm Inhibition : The compound has been tested for its ability to inhibit biofilm formation in bacteria. It exhibited over 50% reduction in biofilm formation at concentrations equal to its MIC .
| Bacterial Strain | MIC (µM) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 61.34 |
| Pseudomonas aeruginosa | 12.5 | 56.74 |
Anticancer Activity
The anticancer properties of thiazolidinone derivatives have also been explored. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against lung, renal, and liver cancer cell lines, showing significant selectivity towards cancer cells compared to normal cells .
The biological activity of thiazolidinones is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit bacterial topoisomerases, which are essential for DNA replication and transcription .
- Cell Signaling Pathways : Thiazolidinones may also affect cell signaling pathways involved in apoptosis and cell proliferation, contributing to their anticancer effects.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus, demonstrating superior activity compared to conventional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of the compound in glioblastoma cell lines, revealing an IC50 value significantly lower than standard chemotherapeutic agents .
Q & A
Q. What are the optimized synthetic routes for 3-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one, and how are intermediates validated?
A multi-step synthesis typically involves:
- Step 1 : Condensation of 4-methoxybenzaldehyde with 4-nitroaniline to form a Schiff base.
- Step 2 : Cyclization with mercaptoacetic acid in toluene under Dean-Stark conditions to remove water, yielding the thiazolidinone core .
- Validation : Intermediate purity is confirmed via TLC and melting point analysis. Final product structure is validated using -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and FT-IR (C=O stretch at ~1700 cm) .
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. How do electronic effects of substituents (methoxy, nitro) influence the compound’s reactivity and intermolecular interactions?
- Methoxy Group :
- Nitro Group :
- Interactions :
Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic modifications?
- DFT Applications :
- SAR Insights :
Q. How are data contradictions in crystallographic refinement resolved (e.g., disordered atoms, twinning)?
- Disorder Handling :
- Twinning :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
